molecular formula C3H6FNO2S B1444586 1-Fluorocyclopropane-1-sulfonamide CAS No. 1108658-19-0

1-Fluorocyclopropane-1-sulfonamide

Cat. No. B1444586
M. Wt: 139.15 g/mol
InChI Key: JZYIWIJXAIYNSE-UHFFFAOYSA-N
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Description

1-Fluorocyclopropane-1-sulfonamide is a chemical compound that has attracted substantial scientific research. It has a molecular formula of C3H6FNO2S and a molecular weight of 139.15 .

Scientific Research Applications

1-Fluorocyclopropane-1-sulfonamide (FCS) is an organic compound used in various scientific applications, including synthesis, research, and lab experiments . It’s a fluorinated cyclopropane sulfonamide, consisting of a cyclopropane ring with a sulfonamide group and a fluorinated substituent attached to the nitrogen atom .

One of the related compounds, sulfonimidates, has been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

  • Synthesis of Other Organosulfur Compounds : Sulfonimidates have been utilized as intermediates to access other important organosulfur compounds . They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents .

  • Precursors for Polymers : Sulfonimidates have been used as precursors for polymers . The decomposition of sulfonimidates at raised temperatures has been used as a novel way to access poly (oxothiazene) polymers .

  • Drug Candidates : Sulfonimidates have been used in the synthesis of sulfoximine and sulfonimidamide drug candidates . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

  • Alkyl Transfer Reagents : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

  • Synthesis of Sulfur (VI) Derivatives : Sulfonimidates have been used in the synthesis of other sulfur (VI) derivatives, including sulfonimidamides and sulfoximines . These compounds have gained prominence due to their medicinal chemistry properties .

  • Decomposition to Access Polymers : The decomposition of sulfonimidates at raised temperatures has been used as a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers . This application takes advantage of the susceptibility of sulfonimidates to elevated temperatures .

properties

IUPAC Name

1-fluorocyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYIWIJXAIYNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303541
Record name 1-Fluorocyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorocyclopropane-1-sulfonamide

CAS RN

1108658-19-0
Record name 1-Fluorocyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108658-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorocyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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